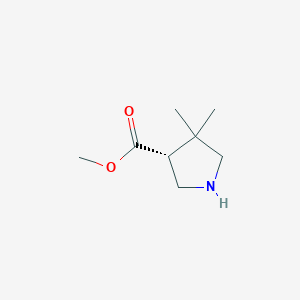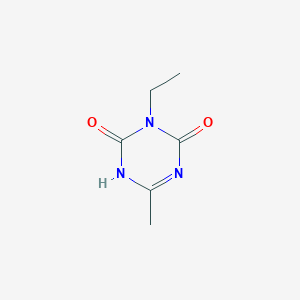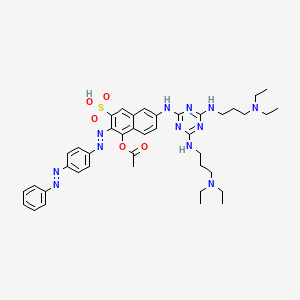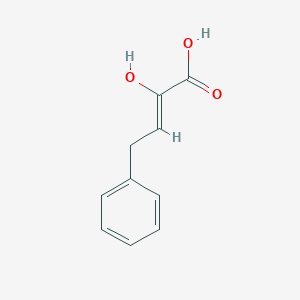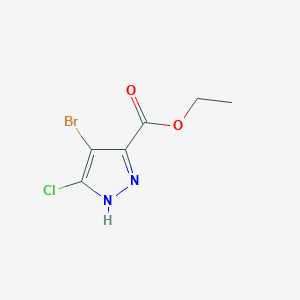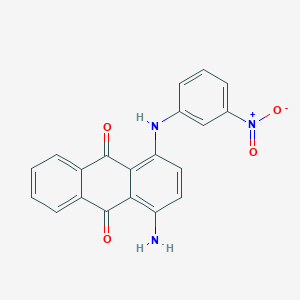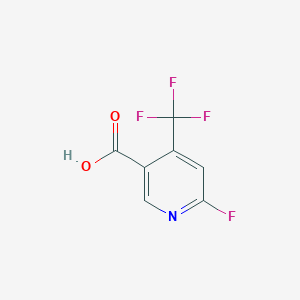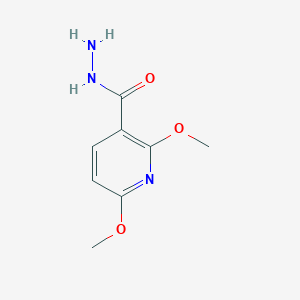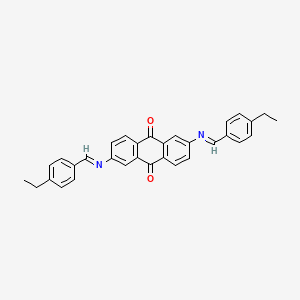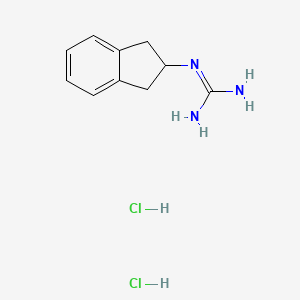
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a dihydroindenyl group attached to a guanidine moiety, making it a subject of interest for various scientific studies .
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride involves several steps. One common method includes the reaction of 2,3-dihydro-1H-indene with guanidine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve:
Temperature: Moderate heating (50-70°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst like hydrochloric acid
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the guanidine moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dihydro-1H-inden-2-yl)guanidine: Similar structure but without the dihydrochloride salt form.
2,3-Dihydro-1H-inden-1-one derivatives: Compounds with similar dihydroindenyl groups but different functional groups attached.
Guanidine derivatives: Compounds with guanidine moieties but different substituents.
The uniqueness of this compound lies in its specific combination of the dihydroindenyl group and guanidine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H15Cl2N3 |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)guanidine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c11-10(12)13-9-5-7-3-1-2-4-8(7)6-9;;/h1-4,9H,5-6H2,(H4,11,12,13);2*1H |
InChI Key |
CWOOYXWAVXQKGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


